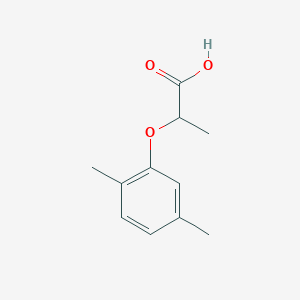

2-(2,5-Dimethylphenoxy)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

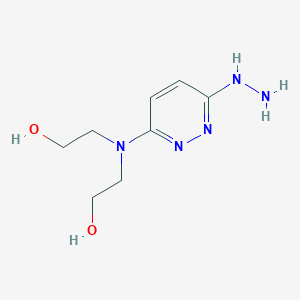

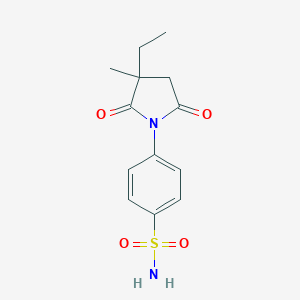

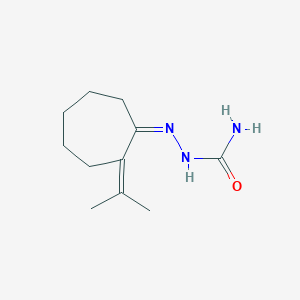

2-(2,5-Dimethylphenoxy)propanoic acid is a chemical compound that has been studied for its potential applications in various fields of chemistry. The compound is characterized by the presence of a 2,5-dimethylphenoxy group attached to a propanoic acid moiety. This structure is related to other compounds that have been investigated for their unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds involves the use of photoremovable protecting groups for carboxylic acids. For instance, 2,5-dimethylphenacyl chromophore has been proposed as a new photoremovable protecting group. Direct photolysis of various 2,5-dimethylphenacyl esters leads to the formation of the corresponding carboxylic acids in almost quantitative yields . This method of photodeprotection is efficient and does not require the introduction of a photosensitizer.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2,5-Dimethylphenoxy)propanoic acid has been determined through crystallography. For example, the crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid has been solved, revealing the typical hydrogen-bonded cyclic dimers and a synplanar-synplanar side-chain conformation common to phenoxyacetic and 2-phenoxypropionic acids . These findings provide insights into the potential molecular conformation of 2-(2,5-Dimethylphenoxy)propanoic acid.

Chemical Reactions Analysis

The chemical behavior of related compounds under various conditions has been studied. Acid treatment of certain phenylpropanediols leads to the formation of diarylpropanones, which suggests that similar treatments could affect the chemical structure of 2-(2,5-Dimethylphenoxy)propanoic acid . Additionally, the photolysis of 2,5-dimethylphenacyl esters results in the release of carboxylic acids, indicating that light-induced reactions could be a relevant aspect of the chemical reactivity of 2-(2,5-Dimethylphenoxy)propanoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2,5-Dimethylphenoxy)propanoic acid can be inferred from related compounds. For instance, the synthesis of 2,2-dimethylolpropanoic acid involves mixed aldol condensation and oxidation, resulting in a product with a purity of over 99% . The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments have been conducted, providing information on the hydrogen-bonded chains and rings that could influence the properties of similar compounds . These studies contribute to a better understanding of the physical and chemical characteristics that 2-(2,5-Dimethylphenoxy)propanoic acid may exhibit.

Applications De Recherche Scientifique

Sorption to Soil and Organic Matter

Research has highlighted the significance of phenoxy herbicides, including compounds similar to 2-(2,5-Dimethylphenoxy)propanoic acid, in their sorption to soil, organic matter, and minerals. Werner, Garratt, and Pigott (2012) compiled a database analyzing the sorption experiments of various phenoxy herbicides, indicating the relevance of soil parameters like pH, organic carbon content, and iron oxides in sorption processes. This study suggests that soil organic matter and iron oxides are crucial sorbents for phenoxy herbicides, emphasizing the importance of these interactions in environmental science and pollution management (Werner, Garratt, & Pigott, 2012).

Biomass Conversion and Sustainable Fuels

Another significant application area is the conversion of plant biomass into furan derivatives, with 2,5-Dimethylfuran being a prominent example. Chernyshev, Kravchenko, and Ananikov (2017) reviewed advances in the synthesis of 5-Hydroxymethylfurfural (HMF) from plant feedstocks and its prospects in producing sustainable fuels, highlighting the role of such compounds in the future of green chemistry and sustainable energy solutions (Chernyshev, Kravchenko, & Ananikov, 2017).

Antioxidant Activity Analysis

The study of antioxidants, including methodologies for determining antioxidant activity, also intersects with the chemistry of phenoxy compounds. Munteanu and Apetrei (2021) presented a critical review of tests used for assessing antioxidant activity, such as ORAC and DPPH assays. While not directly focusing on 2-(2,5-Dimethylphenoxy)propanoic acid, the discussed analytical methods are pertinent to evaluating the antioxidant potential of related compounds, contributing to food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Propriétés

IUPAC Name |

2-(2,5-dimethylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-4-5-8(2)10(6-7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJBTCMCULRVQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400856 |

Source

|

| Record name | 2-(2,5-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethylphenoxy)propanoic acid | |

CAS RN |

18996-04-8 |

Source

|

| Record name | 2-(2,5-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane](/img/structure/B102503.png)